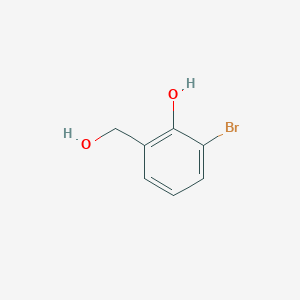

2-Bromo-6-(hydroxymethyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-6-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2/c8-6-3-1-2-5(4-9)7(6)10/h1-3,9-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VALKLYSDRYWQFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590430 | |

| Record name | 2-Bromo-6-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28165-46-0 | |

| Record name | 3-Bromo-2-hydroxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28165-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-6-(hydroxymethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-Bromo-6-(hydroxymethyl)phenol is a substituted phenolic compound of increasing interest in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, featuring a phenolic hydroxyl group, a bromine substituent, and a hydroxymethyl group, imparts a versatile reactivity profile, making it a valuable building block for the synthesis of more complex molecules. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, influencing everything from reaction kinetics and purification strategies to bioavailability and material characteristics. This guide provides a comprehensive overview of the core physicochemical properties of this compound, grounded in established analytical techniques and theoretical predictions.

Chemical Structure and Properties

The arrangement of the functional groups on the benzene ring in this compound dictates its chemical behavior. The phenolic hydroxyl group is acidic and can act as a hydrogen bond donor. The bromine atom is an electron-withdrawing group, influencing the acidity of the phenol and providing a site for various chemical transformations. The hydroxymethyl group can be oxidized or participate in condensation reactions.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₇BrO₂ | [1] |

| Molecular Weight | 203.03 g/mol | [1] |

| Appearance | White crystalline solid | Inferred from related compounds |

| CAS Number | 28165-46-0 | [2][3] |

| Predicted Boiling Point | 284.1 ± 10.0 °C | [1] |

| Predicted Density | 1.722 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 8.39 ± 0.10 | [1] |

| Melting Point | No experimental data available | [2][3][4] |

It is important to note that while predicted values for boiling point, density, and pKa are available from computational models, an experimentally determined melting point for this compound is not readily found in the current literature.

Experimental Determination of Physicochemical Properties

To ensure the accuracy and reliability of physicochemical data, experimental determination is crucial. The following section outlines detailed, step-by-step methodologies for the key experiments required to characterize this compound.

Melting Point Determination

Causality Behind Experimental Choices: The melting point of a pure crystalline solid is a sharp, well-defined temperature. The presence of impurities typically depresses and broadens the melting point range. Therefore, this simple and rapid technique is a fundamental indicator of sample purity. A capillary melting point apparatus provides a controlled and reproducible method for this determination.

Experimental Protocol:

-

Sample Preparation: A small amount of dry, crystalline this compound is finely powdered.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the closed end to a height of 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of a melting point apparatus.

-

Rapid Preliminary Measurement: The temperature is increased at a relatively high rate (e.g., 10-20 °C/minute) to obtain an approximate melting range.

-

Accurate Measurement: The apparatus is allowed to cool. A fresh capillary is prepared, and the temperature is raised rapidly to about 20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/minute.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded as the melting point range. For a pure compound, this range should be narrow (≤ 2 °C).

Caption: Workflow for Melting Point Determination.

Solubility Profile

Causality Behind Experimental Choices: The solubility of a compound in various solvents provides insights into its polarity and the presence of acidic or basic functional groups. A systematic approach using solvents of varying polarity and pH is employed to classify the compound.

Experimental Protocol:

-

Solvent Selection: A range of solvents should be used, including water, 5% w/v sodium bicarbonate solution, 5% w/v sodium hydroxide solution, 5% v/v hydrochloric acid, and a polar organic solvent (e.g., ethanol) and a non-polar organic solvent (e.g., hexane).

-

Procedure:

-

Add approximately 10 mg of this compound to a test tube.

-

Add 1 mL of the chosen solvent in portions, shaking vigorously after each addition.

-

Observe and record whether the solid dissolves completely.

-

-

Interpretation:

-

Solubility in water: Indicates the presence of polar functional groups capable of hydrogen bonding.

-

Solubility in 5% NaHCO₃: Suggests the presence of a strongly acidic group (e.g., a carboxylic acid). Phenols are generally not acidic enough to dissolve in this weak base.

-

Solubility in 5% NaOH: Indicates the presence of a phenolic hydroxyl group.

-

Solubility in 5% HCl: Suggests the presence of a basic group (e.g., an amine).

-

Solubility in organic solvents: Provides information about the overall polarity of the molecule.

-

Caption: Decision tree for solubility testing.

pKa Determination by UV-Vis Spectrophotometry

Causality Behind Experimental Choices: The pKa is a measure of the acidity of a compound. For phenols, the deprotonation of the hydroxyl group leads to the formation of a phenoxide ion, which has a different electronic structure and, consequently, a different UV-Vis absorption spectrum. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.

Experimental Protocol:

-

Preparation of Buffer Solutions: A series of buffer solutions with known pH values spanning the expected pKa of the phenol (e.g., from pH 7 to pH 10) are prepared.

-

Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or ethanol).

-

Sample Preparation: A small, constant volume of the stock solution is added to a constant volume of each buffer solution in a series of cuvettes.

-

UV-Vis Spectra Acquisition: The UV-Vis spectrum of each solution is recorded over a relevant wavelength range (e.g., 250-400 nm).

-

Data Analysis:

-

Identify the wavelength of maximum absorbance for the protonated (acidic solution) and deprotonated (basic solution) forms of the phenol.

-

Choose a wavelength where the difference in absorbance between the two forms is maximal.

-

Plot the absorbance at this wavelength against the pH of the buffer solutions.

-

The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, corresponding to the point where the concentrations of the protonated and deprotonated species are equal.

-

Caption: Workflow for pKa determination via UV-Vis.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of the hydrogen atoms in the molecule. Expected signals would include those for the aromatic protons, the methylene protons of the hydroxymethyl group, and the hydroxyl protons. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern on the benzene ring.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the methylene carbon, and the carbon bearing the hydroxyl group.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

-

A broad O-H stretching band for the phenolic hydroxyl group, typically in the region of 3200-3600 cm⁻¹.

-

C-H stretching bands for the aromatic and methylene groups.

-

C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.

-

A C-O stretching band for the phenolic hydroxyl group.

-

A C-Br stretching vibration at lower wavenumbers.

Conclusion

The physicochemical properties of this compound are fundamental to its application in synthetic chemistry and drug discovery. This guide has outlined the key properties and provided detailed, field-proven protocols for their experimental determination. By following these methodologies, researchers can obtain reliable and reproducible data, enabling the confident use of this versatile compound in their work. The interplay of its functional groups offers a rich landscape for chemical modification, and a solid understanding of its foundational properties is the first step toward unlocking its full potential.

References

-

Arctom, Inc. (n.d.). CAS NO. 28165-46-0 | this compound. Retrieved from [Link]

-

XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 28165-46-0. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 2-Bromo-6-(hydroxymethyl)phenol

Abstract

This in-depth technical guide provides a robust and validated pathway for the synthesis of 2-Bromo-6-(hydroxymethyl)phenol, a valuable building block in medicinal chemistry and organic synthesis. Commencing with the readily available starting material, 2-bromophenol, this document elucidates a highly regioselective two-step synthetic sequence. The core of this methodology involves a directed ortho-formylation, followed by a chemoselective reduction of the introduced aldehyde. This guide is curated for researchers, scientists, and professionals in drug development, offering not only detailed experimental protocols but also the underlying chemical principles and mechanistic insights that ensure reproducibility and scalability.

Introduction: Strategic Importance of this compound

This compound is a key synthetic intermediate whose structural features—a phenolic hydroxyl, a hydroxymethyl group, and a bromine atom—offer multiple points for molecular elaboration. The bromine atom is particularly amenable to a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, heteroaryl, and nitrogen-containing moieties. The hydroxymethyl group can be further oxidized to an aldehyde or a carboxylic acid, or used in etherification and esterification reactions.[1] The phenolic hydroxyl provides a handle for introducing substituents that can modulate physicochemical properties, such as solubility and lipophilicity. This trifunctional scaffold is therefore of significant interest in the construction of complex molecules, including pharmacologically active compounds.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic disconnection of the target molecule, this compound, points to 3-bromo-2-hydroxybenzaldehyde (3-bromosalicylaldehyde) as the immediate precursor. This intermediate can be accessed through the regioselective formylation of 2-bromophenol. This two-step approach is advantageous as it utilizes a readily available starting material and employs well-established, high-yielding reactions.

Caption: Simplified workflow of the ortho-formylation reaction.

Experimental Protocol: Synthesis of 3-Bromo-2-hydroxybenzaldehyde

This protocol is adapted from a robust procedure published in Organic Syntheses. [2] Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 2-Bromophenol | 173.01 | 8.65 g | 50 mmol |

| Anhydrous Magnesium Chloride (MgCl₂) | 95.21 | 9.52 g | 100 mmol |

| Paraformaldehyde | (CH₂O)n | 4.50 g | 150 mmol |

| Triethylamine (Et₃N) | 101.19 | 10.12 g (13.9 mL) | 100 mmol |

| Anhydrous Tetrahydrofuran (THF) | - | 250 mL | - |

| Diethyl ether | - | 100 mL | - |

| 1 N Hydrochloric Acid (HCl) | - | 3 x 100 mL | - |

| Water | - | 3 x 100 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |

| Hexane | - | For recrystallization | - |

Procedure:

-

To a dry 500-mL three-necked round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, add anhydrous magnesium chloride (9.52 g, 100 mmol) and paraformaldehyde (4.50 g, 150 mmol).

-

Purge the flask with argon and add anhydrous tetrahydrofuran (250 mL) via syringe.

-

Add triethylamine (10.12 g, 100 mmol) dropwise via syringe and stir the resulting suspension for 10 minutes.

-

Add 2-bromophenol (8.65 g, 50 mmol) dropwise via syringe. [2]5. Immerse the flask in a preheated oil bath at approximately 75 °C and heat at a gentle reflux for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). [2][3]6. After completion, cool the reaction mixture to room temperature and add 100 mL of diethyl ether.

-

Transfer the mixture to a 1-L separatory funnel and wash successively with 1 N HCl (3 x 100 mL) and water (3 x 100 mL). [2][3]8. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a pale yellow solid.

-

The crude product (typically 80-81% yield) is of sufficient purity for the subsequent reduction step. For further purification, recrystallization from hexane can be performed. [2]

Part II: Chemoselective Reduction of 3-Bromo-2-hydroxybenzaldehyde

The conversion of the formyl group to a hydroxymethyl group is a standard reduction. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation as it is a mild and selective reducing agent that will not affect the bromine atom or the aromatic ring. The reaction is typically carried out in an alcoholic solvent, such as methanol or ethanol.

Mechanism of Aldehyde Reduction

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated by the solvent during workup to yield the primary alcohol.

Experimental Protocol: Synthesis of this compound

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 3-Bromo-2-hydroxybenzaldehyde | 201.02 | 8.04 g | 40 mmol |

| Sodium Borohydride (NaBH₄) | 37.83 | 1.51 g | 40 mmol |

| Methanol | - | 150 mL | - |

| Deionized Water | - | 200 mL | - |

| 1 N Hydrochloric Acid (HCl) | - | As needed | - |

| Ethyl Acetate | - | For extraction | - |

| Brine | - | For washing | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |

Procedure:

-

In a 250-mL round-bottomed flask, dissolve 3-bromo-2-hydroxybenzaldehyde (8.04 g, 40 mmol) in methanol (150 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.51 g, 40 mmol) portion-wise over 15 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of deionized water (200 mL).

-

Acidify the mixture to pH ~5-6 with 1 N HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts and wash with brine (1 x 100 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford this compound as a pure solid.

Characterization of this compound

The structure and purity of the final product should be confirmed by standard analytical techniques:

-

¹H NMR: Will show characteristic peaks for the aromatic protons, the methylene protons of the hydroxymethyl group, and the hydroxyl protons.

-

¹³C NMR: Will confirm the number of unique carbon atoms in the molecule.

-

IR Spectroscopy: Will display characteristic absorptions for the O-H stretches of the phenolic and alcoholic hydroxyl groups.

-

Mass Spectrometry: Will show the molecular ion peak corresponding to the mass of the product.

Conclusion

The synthetic pathway detailed in this guide, commencing with 2-bromophenol, offers a reliable and efficient route to this compound. The strategic use of a regioselective ortho-formylation followed by a chemoselective reduction ensures high yields and purity of the desired product. This technical guide provides the necessary detail for researchers to confidently synthesize this valuable intermediate for applications in drug discovery and complex molecule synthesis.

References

- Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64.

-

Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]

-

Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

-

Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of phenols. Organic Syntheses, 82, 64-69. Retrieved from [Link]

-

The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. Retrieved from [Link]

-

Organic Syntheses. (n.d.). o-BROMOPHENOL. Retrieved from [Link]

- Hansen, T. V., & Skattebøl, L. (2011). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220-229.

-

BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

-

Khan Academy. (2022, December 26). Reimer Tiemann Reaction | Electrophilic Aromatic Substitution Reactions | Chemistry [Video]. YouTube. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2021, December 31). Reimer–Tiemann reaction. Retrieved from [Link]

- Carpenter, A. T., & Hunter, R. F. (1953). Synthesis of 2 : 4 : 6-Trishydroxymethylphenol, etc. Journal of the Chemical Society (Resumed), 1954-1958.

- de la Torre, M. C., & Sierra, M. A. (2004). The Reimer–Tiemann Reaction. In Name Reactions in Heterocyclic Chemistry (pp. 290-303). John Wiley & Sons, Inc.

-

Beilstein Journals. (n.d.). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Retrieved from [Link]

- Pereira, D. E., et al. (2022). One-Pot Transformation of Salicylaldehydes to Spiroepoxydienones via the Adler–Becker Reaction in a Continuous Flow. Organic Letters, 24(14), 2665–2669.

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Bromo-6-(hydroxymethyl)phenol

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Bromo-6-(hydroxymethyl)phenol, a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the analytical techniques used to verify the structure and purity of this compound. We will delve into the theoretical underpinnings and practical considerations for interpreting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Its Spectroscopic Implications

The chemical identity of this compound is defined by its unique arrangement of functional groups on a benzene ring. The interplay between the phenolic hydroxyl, the bromo substituent, and the hydroxymethyl group governs its reactivity and, consequently, its spectroscopic signature.[1] The phenolic hydroxyl group is an activating group, increasing the electron density of the aromatic ring, which influences the chemical shifts of the aromatic protons in the NMR spectrum.[1] Conversely, the bromine atom, an electronegative substituent, exerts a deshielding effect on nearby protons and carbons.

dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.87,-0.5!"]; C3 [label="C", pos="-0.87,-1.5!"]; C4 [label="C", pos="0,-2!"]; C5 [label="C", pos="0.87,-1.5!"]; C6 [label="C", pos="0.87,-0.5!"]; O1 [label="O", pos="0,2!"]; H1 [label="H", pos="-0.5,2.3!"]; Br [label="Br", pos="1.87,-0.5!"]; C7 [label="C", pos="-1.87,0!"]; H2 [label="H", pos="-2.2,0.5!"]; H3 [label="H", pos="-2.2,-0.5!"]; O2 [label="O", pos="-2.5,0.5!"]; H4 [label="H", pos="-2.8,1!"]; H5 [label="H", pos="-1.37,-2!"]; H6 [label="H", pos="0.5,-2.8!"]; H7 [label="H", pos="1.37,-2!"];

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- O1; O1 -- H1; C6 -- Br; C2 -- C7; C7 -- H2; C7 -- H3; C7 -- O2; O2 -- H4; C3 -- H5; C4 -- H6; C5 -- H7;

} Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the hydroxymethyl protons, and the phenolic hydroxyl proton.

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Phenolic -OH | 4.0 - 7.0 | Singlet (broad) | 1H |

| Ar-H | 6.8 - 7.5 | Multiplet | 3H |

| -CH₂OH | ~4.5 | Singlet | 2H |

| -CH₂OH | 2.0 - 4.0 | Singlet (broad) | 1H |

Interpretation and Causality:

-

Aromatic Protons (Ar-H): The three protons on the aromatic ring will appear in the characteristic downfield region of 6.8-7.5 ppm. Their precise chemical shifts and coupling patterns are dictated by the electronic effects of the three different substituents. The electron-donating hydroxyl group will shield the ortho and para protons, while the electron-withdrawing bromine atom will deshield the adjacent protons.

-

Hydroxymethyl Protons (-CH₂OH): The two protons of the hydroxymethyl group are expected to be chemically equivalent and will therefore appear as a singlet around 4.5 ppm.

-

Hydroxyl Protons (-OH): The phenolic and alcohol hydroxyl protons will each appear as broad singlets. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. To confirm their assignment, a D₂O exchange experiment can be performed, which will result in the disappearance of these signals.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: The spectrum is typically acquired on a 300 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Acquisition time: 2-3 seconds

-

-

Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Carbon Type | Expected Chemical Shift (ppm) |

| C-OH (phenolic) | 150 - 160 |

| C-Br | 110 - 120 |

| C-CH₂OH | 125 - 135 |

| Ar-C (unsubstituted) | 115 - 130 |

| -CH₂OH | 60 - 65 |

Note: As with the ¹H NMR data, these are predicted chemical shifts based on analogous structures due to the lack of publicly available spectra for the target compound. For instance, in 2-bromo-2-methylpropane, the carbon attached to the bromine atom shows a chemical shift in a specific range, which helps in predicting the shift for the C-Br in our molecule.[2]

Interpretation and Causality:

-

Substituted Aromatic Carbons: The carbons directly attached to the oxygen, bromine, and hydroxymethyl groups will have distinct and predictable chemical shifts. The C-OH carbon will be significantly downfield due to the deshielding effect of the oxygen atom. The C-Br carbon will also be downfield, though to a lesser extent.

-

Unsubstituted Aromatic Carbons: The remaining aromatic carbons will resonate in the typical aromatic region.

-

Hydroxymethyl Carbon (-CH₂OH): This aliphatic carbon will appear upfield, clearly separated from the aromatic signals.

dot graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

subgraph "cluster_prep" { label="Sample Preparation"; style=filled; color="#FFFFFF"; node [style=filled, color="#4285F4", fontcolor="#FFFFFF"]; a [label="Dissolve sample in\n deuterated solvent"]; }

subgraph "cluster_acq" { label="Data Acquisition"; style=filled; color="#FFFFFF"; node [style=filled, color="#EA4335", fontcolor="#FFFFFF"]; b [label="Acquire FID on\n NMR spectrometer"]; }

subgraph "cluster_proc" { label="Data Processing"; style=filled; color="#FFFFFF"; node [style=filled, color="#FBBC05", fontcolor="#FFFFFF"]; c [label="Fourier Transform"]; d [label="Phase and Baseline Correction"]; e [label="Reference to Standard"]; }

subgraph "cluster_interp" { label="Interpretation"; style=filled; color="#FFFFFF"; node [style=filled, color="#34A853", fontcolor="#FFFFFF"]; f [label="Assign signals to\n molecular structure"]; }

a -> b; b -> c; c -> d; d -> e; e -> f; } Figure 2. A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the O-H and C-O bonds, as well as vibrations from the aromatic ring.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (phenolic, H-bonded) | 3200 - 3600 | Strong, Broad |

| O-H Stretch (alcoholic, H-bonded) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| C-O Stretch (phenolic) | 1200 - 1260 | Strong |

| C-O Stretch (alcoholic) | 1000 - 1050 | Strong |

| C-Br Stretch | 500 - 600 | Medium to Strong |

Interpretation and Causality:

-

O-H Stretching: The most prominent feature will be a broad and intense band in the 3200-3600 cm⁻¹ region, characteristic of hydrogen-bonded hydroxyl groups.[3] It is often difficult to resolve the individual contributions from the phenolic and alcoholic hydroxyls.

-

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the hydroxymethyl group are found just below 3000 cm⁻¹.

-

Aromatic C=C Stretching: A series of sharp to medium intensity bands between 1450 and 1600 cm⁻¹ are indicative of the carbon-carbon double bonds within the benzene ring.

-

C-O Stretching: Strong absorptions corresponding to the C-O stretching of the phenolic and alcoholic groups will be present in the fingerprint region.

-

C-Br Stretching: The carbon-bromine stretch is expected at lower wavenumbers.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be obtained using various techniques:

-

KBr Pellet: A few milligrams of the solid sample are ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

-

-

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Acquisition Parameters:

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

A background spectrum of the empty sample compartment (or pure KBr for pellet method) is recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (202.03 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

-

Key Fragments:

-

Loss of H₂O: Dehydration of the hydroxymethyl group is a common fragmentation pathway for benzyl alcohols.

-

Loss of CH₂OH: Cleavage of the hydroxymethyl group.

-

Loss of Br: Cleavage of the carbon-bromine bond.

-

While the mass spectrum of the target compound is not available, the mass spectrum of a related compound, 2-bromo-4-methylphenol, can provide insights into the expected fragmentation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.

-

Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole or time-of-flight (TOF) analyzer.

dot graph "MS_Fragmentation" { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

M [label="[M]⁺˙\n(Isotopic pattern due to Br)"]; M_H2O [label="[M - H₂O]⁺˙"]; M_CH2OH [label="[M - CH₂OH]⁺"]; M_Br [label="[M - Br]⁺"];

M -> M_H2O [label="- H₂O"]; M -> M_CH2OH [label="- •CH₂OH"]; M -> M_Br [label="- •Br"]; } Figure 3. Predicted major fragmentation pathways for this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing NMR, IR, and MS, provides a self-validating system for its structural confirmation and purity assessment. While a complete public dataset for this specific molecule is elusive, a thorough understanding of the principles of spectroscopy, combined with data from analogous compounds, allows for a confident and accurate interpretation of its spectral data. The methodologies and expected spectral features outlined in this guide serve as a robust framework for researchers working with this and other substituted phenolic compounds.

References

-

NIST. (n.d.). Phenol, 2-bromo-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

Sources

- 1. This compound | 28165-46-0 | Benchchem [benchchem.com]

- 2. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Phenol, 2-bromo-4-methyl- [webbook.nist.gov]

An In-Depth Technical Guide to the Solubility and Stability of 2-Bromo-6-(hydroxymethyl)phenol

This guide provides a comprehensive technical overview of the solubility and stability of 2-Bromo-6-(hydroxymethyl)phenol, a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to facilitate its effective use in the laboratory.

Introduction: Understanding the Molecule

This compound (CAS No: 28165-46-0) is a trifunctional aromatic compound featuring a phenolic hydroxyl group, a bromine substituent, and a hydroxymethyl group.[1] This unique combination of functional groups dictates its chemical reactivity, physical properties, and, critically, its behavior in various solvent systems and under different environmental conditions. The phenolic hydroxyl group imparts acidic character and is a site for oxidation, etherification, and esterification. The bromine atom provides a handle for cross-coupling reactions and other substitutions, while the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid.[1]

A thorough understanding of the solubility and stability of this reagent is paramount for its successful application in synthesis, enabling appropriate solvent selection for reactions and purification, as well as defining optimal storage and handling conditions to ensure its integrity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 28165-46-0 | [2][3][4] |

| Molecular Formula | C₇H₇BrO₂ | [3] |

| Molecular Weight | 203.04 g/mol | [2] |

| Appearance | White crystalline solid | [1] |

| Storage Temperature | 2-8°C, sealed in dry conditions |

Solubility Profile: A Predictive Analysis

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a reliable qualitative and semi-quantitative profile can be predicted based on its molecular structure and data from closely related analogues. The principle of "like dissolves like" is the cornerstone of this analysis.

The presence of two hydroxyl groups (phenolic and benzylic) allows for hydrogen bonding with polar protic solvents. The overall polarity of the molecule, influenced by the bromine atom and the aromatic ring, suggests good solubility in polar aprotic solvents. Conversely, its polarity makes it less soluble in nonpolar solvents.

Table of Predicted Solubility:

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Low | While the hydroxyl groups can form hydrogen bonds with water, the bulky, nonpolar bromophenyl ring limits miscibility. Analogues like 2-bromo-6-methylphenol show low water solubility.[5] |

| Methanol | High | The alkyl chain is short, and the hydroxyl group readily participates in hydrogen bonding. | |

| Ethanol | High | Similar to methanol, ethanol is an excellent solvent for polar organic molecules. Related compounds show good solubility in ethanol.[5] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very High | DMSO is a powerful, highly polar solvent capable of dissolving a wide range of organic compounds.[6] |

| Dimethylformamide (DMF) | Very High | Similar to DMSO, DMF is a common solvent for polar organic molecules. 2-Bromo-6-methylphenol is known to be soluble in DMF.[5] | |

| Acetone | High | The ketone group can act as a hydrogen bond acceptor, and its overall polarity is suitable for dissolving this molecule. | |

| Ethyl Acetate | Moderate | Less polar than acetone, but should still be a reasonably effective solvent. | |

| Nonpolar | Dichloromethane (DCM) | Moderate | While classified as nonpolar, its ability to induce dipoles allows it to dissolve moderately polar compounds. |

| Toluene | Low | The nonpolar aromatic nature of toluene makes it a poor solvent for the polar this compound. | |

| Hexane | Very Low | As a nonpolar aliphatic hydrocarbon, hexane is unlikely to be a suitable solvent. |

Stability and Degradation Pathways

The stability of this compound is influenced by temperature, light, pH, and the presence of oxidizing or reducing agents. Proper storage in a cool (2-8°C), dark, and dry environment is recommended to mitigate degradation.

pH-Dependent Stability

The phenolic hydroxyl group is weakly acidic. Under basic conditions, it will be deprotonated to form a phenoxide ion. This significantly increases the electron density of the aromatic ring, making the molecule highly susceptible to oxidation . Even dissolved oxygen can lead to the formation of colored quinone-type byproducts.

Under acidic conditions, the molecule is generally more stable. However, harsh acidic conditions, particularly at elevated temperatures, could potentially lead to reactions involving the hydroxymethyl group, such as acid-catalyzed condensation.

Oxidative Degradation

As a phenol, the primary degradation pathway is oxidation. The electron-rich aromatic ring, especially when deprotonated to a phenoxide, can be readily oxidized by atmospheric oxygen or other oxidizing agents. This process can lead to the formation of benzoquinones and other colored degradation products, which may complicate reactions and purification. It is crucial to handle this compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially in solution and at elevated temperatures.

Photodegradation

Brominated aromatic compounds can be susceptible to photodegradation. Studies on the closely related 2-bromophenol have shown that exposure to UV light can induce photohydrolysis, debromination, and rearrangement of the bromine atom on the aromatic ring. It is therefore advisable to protect solutions of this compound from light to prevent the formation of such impurities.

Thermal Degradation

At elevated temperatures, thermal degradation can occur. The initial stage of thermal decomposition for phenols containing hydroxymethyl groups typically involves self-condensation reactions between the hydroxymethyl groups, leading to the formation of ether or methylene bridges and the elimination of water. At higher temperatures, cleavage of the carbon-bromine bond and ultimately, the degradation of the phenolic backbone can occur.

Potential Degradation Pathways Diagram:

Caption: Potential degradation pathways for this compound.

Experimental Protocols

The following sections provide standardized, step-by-step methodologies for determining the solubility and assessing the stability of this compound.

Protocol for Qualitative Solubility Determination

This protocol provides a rapid assessment of solubility in various solvents.

Methodology:

-

Preparation: Dispense 1 mL of each selected solvent into separate, clearly labeled small test tubes or vials.

-

Sample Addition: Add approximately 10 mg of this compound to each tube.

-

Mixing: Vigorously shake or vortex each tube for 30-60 seconds.

-

Observation: Visually inspect each tube for the presence of undissolved solid.

-

Classification:

-

Soluble: No visible solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears largely unchanged.

-

-

Heating (Optional): For samples that are partially soluble or insoluble, gently warm the tube (e.g., in a 40°C water bath) to observe if solubility increases with temperature.

Workflow for Solubility Testing:

Caption: Workflow for qualitative solubility determination.

Protocol for Forced Degradation Study (Stability Assessment)

This protocol uses stressed conditions to rapidly identify potential degradation pathways. Analysis is typically performed using High-Performance Liquid Chromatography (HPLC) to separate and quantify the parent compound and any degradation products.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

-

Basic: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

-

Oxidative: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

-

Thermal: Place a sample of the stock solution in a controlled oven at 60°C.

-

Photolytic: Place a sample of the stock solution under a UV lamp.

-

-

Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stressed sample.

-

Neutralization (for acidic and basic samples):

-

For the acidic sample, neutralize with an equivalent amount of 0.1 M NaOH.

-

For the basic sample, neutralize with an equivalent amount of 0.1 M HCl.

-

-

Analysis: Dilute the aliquots to a suitable concentration and analyze by HPLC with a UV detector. Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Conclusion

This compound is a versatile synthetic intermediate whose utility is maximized through a clear understanding of its solubility and stability. It exhibits good solubility in polar organic solvents and is susceptible to degradation under basic, oxidative, photolytic, and high-temperature conditions. By employing the principles and protocols outlined in this guide, researchers can ensure the integrity of this compound, leading to more reliable and reproducible experimental outcomes.

References

-

ChemBK. (2024). Phenol,2-broMo-6-Methyl-. Retrieved from [Link]

-

ChemBK. (2024). Phenol,2-broMo-6-Methyl-. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dibromo-6-(hydroxymethyl)phenol. Retrieved from [Link]

-

LookChem. (n.d.). 2,6-Dibromo-4-(hydroxymethyl)phenol. Retrieved from [Link]

-

北京欣恒研科技有限公司. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2019). Biodegradation of 2,6-dibromo-4-nitrophenol by Cupriavidus sp. strain CNP-8. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

-

Mody Chemi Pharma Ltd. (n.d.). Organics Bromo Compounds. Retrieved from [Link]

-

ResearchGate. (2011). Degradation process of 2-bromo-2-nitro-1,3-propanediol (bronopol). Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromophenol. Retrieved from [Link]

-

PubChem. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]

Sources

- 1. This compound | 28165-46-0 | Benchchem [benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound | 28165-46-0 [chemicalbook.com]

- 4. 28165-46-0|this compound|BLD Pharm [bldpharm.com]

- 5. chembk.com [chembk.com]

- 6. 2-Bromo-6-(hydroxymethyl)pyridine, 96% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.se]

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 2-Bromo-6-(hydroxymethyl)phenol

Abstract

This technical guide provides an in-depth exploration of 2-Bromo-6-(hydroxymethyl)phenol, a trifunctional scaffold with significant, yet largely untapped, potential in medicinal chemistry. We will dissect the molecule's inherent chemical reactivity, born from the interplay of its phenolic hydroxyl, ortho-bromo, and hydroxymethyl functionalities. This guide will serve as a comprehensive resource for researchers, scientists, and drug development professionals by not only detailing synthetic strategies for the core molecule and its derivatives but also by proposing a range of potential therapeutic applications. These applications are grounded in the well-documented biological activities of the broader bromophenol class of natural products. We will explore its potential as a precursor for novel antioxidant, anti-inflammatory, antimicrobial, and targeted enzyme inhibitory agents. Each proposed application is accompanied by detailed, field-proven experimental protocols for synthesis and biological evaluation, complete with illustrative diagrams and comparative data to guide future research and development efforts. Our objective is to provide a robust framework for unlocking the full therapeutic promise of this versatile chemical entity.

The Strategic Advantage of the this compound Scaffold

At the heart of our exploration is a molecule with a unique convergence of reactive sites: this compound. The strategic placement of a bromine atom ortho to a phenolic hydroxyl group, which itself is ortho to a hydroxymethyl group, creates a platform ripe for selective chemical modification. This trifunctional nature is the cornerstone of its potential in medicinal chemistry, allowing for the generation of diverse molecular libraries from a single, accessible core.

-

The Phenolic Hydroxyl Group: This acidic proton and electron-donating group is a key player in the biological activity of many phenolic compounds. It can act as a hydrogen bond donor and acceptor, crucial for molecular recognition at biological targets. Furthermore, its presence significantly influences the antioxidant properties of the molecule.[1]

-

The Ortho-Bromo Substituent: The bromine atom serves a dual purpose. Its electron-withdrawing nature modulates the pKa of the phenolic hydroxyl, while its steric bulk can influence binding conformations. More importantly, it provides a reactive handle for a variety of powerful synthetic transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the introduction of a vast array of substituents.[1]

-

The Hydroxymethyl Group: This versatile functional group can be readily oxidized to an aldehyde or carboxylic acid, or engaged in ether and ester linkages. This allows for the introduction of new pharmacophoric elements and the modulation of physicochemical properties such as solubility and lipophilicity.

The confluence of these three groups in a compact aromatic system makes this compound an attractive starting point for the design of novel therapeutics.

Synthesis of the Core Scaffold and its Derivatives

The successful application of this compound in medicinal chemistry begins with its efficient and selective synthesis. While a direct, one-pot synthesis is not extensively documented, a logical and well-precedented two-step approach can be employed.

Synthesis of this compound

A reliable synthetic route involves the ortho-bromination of a suitable phenol precursor followed by hydroxymethylation, or vice-versa. Given the directing effects of the substituents, a plausible and controllable route is the ortho-bromination of 2-methylphenol followed by benzylic oxidation, or the hydroxymethylation of 2-bromophenol. A particularly promising approach is the selective ortho-bromination of para-substituted phenols using N-bromosuccinimide (NBS) in the presence of an acid catalyst, which has been shown to be highly efficient.

Caption: Proposed synthetic pathway for this compound.

Derivatization Strategies: A Gateway to Chemical Diversity

The true power of the this compound scaffold lies in its potential for derivatization at its three key functional groups.

Caption: A stepwise workflow for evaluating antioxidant potential.

Protocol: DPPH Radical Scavenging Assay

-

Prepare a stock solution of the test compound in methanol.

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

In a 96-well plate, add 100 µL of the test compound solution at various concentrations.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid is used as a positive control.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

Antimicrobial Agents

Rationale: Bromophenols have demonstrated significant antimicrobial activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism is thought to involve disruption of the bacterial cell membrane and inhibition of biofilm formation.

Experimental Workflow:

Caption: A workflow for assessing antimicrobial efficacy.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate with appropriate broth medium.

-

Inoculate each well with a standardized bacterial suspension (e.g., S. aureus ATCC 29213) to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include positive (bacteria and broth) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |

| 3-bromo-2,6-dihydroxyacetophenone | S. aureus | <10 | [2] |

| Ampicillin | S. aureus | 10 | [2] |

| Tetracycline | S. aureus | 30 | [2] |

| Tobramycin | S. aureus | 25 | [2] |

| Hypothetical Derivative 1 | S. aureus | To be determined | |

| Hypothetical Derivative 2 | MRSA | To be determined |

Enzyme Inhibitors

Rationale: The bromophenol scaffold has been identified as a privileged structure for the inhibition of several key enzymes implicated in human disease.

-

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors: PTP1B is a negative regulator of the insulin and leptin signaling pathways, making it a key target for the treatment of type 2 diabetes and obesity. Several bromophenol derivatives have shown potent PTP1B inhibitory activity. [3][4][5][6]

-

Kinase Inhibitors: The diverse chemical space accessible from the this compound scaffold makes it an attractive starting point for the development of inhibitors against various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

Experimental Workflow (PTP1B Inhibition):

Caption: A workflow for identifying and characterizing PTP1B inhibitors.

Protocol: PTP1B Inhibition Assay

-

Reactions are performed in a 96-well plate in a buffer containing 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.

-

Add various concentrations of the test compounds to the wells.

-

Add recombinant human PTP1B enzyme and incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding the substrate, p-nitrophenyl phosphate (p-NPP).

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding 1 M NaOH.

-

Measure the absorbance of the product, p-nitrophenol, at 405 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

| Compound/Derivative | IC50 (µM) against PTP1B | Reference |

| 3,4-dibromo-5-(methoxymethyl)-1,2-benzenediol | 3.4 | [3] |

| 3-(2,3-dibromo-4,5-dihydroxy-phenyl)-4-bromo-5,6-dihydroxy-1,3-dihydroiso-benzofuran | 2.8 | [3] |

| Highly brominated derivative 4g | 0.68 | [4] |

| Bromophenol derivative 10a | 0.199 | [6] |

| Hypothetical Derivative 3 | To be determined | |

| Hypothetical Derivative 4 | To be determined |

Conclusion and Future Directions

This compound represents a highly versatile and underexplored scaffold in medicinal chemistry. Its trifunctional nature provides a robust platform for the generation of diverse chemical libraries with the potential for a wide range of biological activities. The well-documented therapeutic properties of the broader class of bromophenols provide a strong rationale for investigating derivatives of this specific core structure as novel antioxidant, anti-inflammatory, antimicrobial, and enzyme inhibitory agents.

The experimental workflows and protocols detailed in this guide offer a clear and actionable path for researchers to systematically synthesize and evaluate derivatives of this compound. Future research should focus on leveraging modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, to expand the chemical space around this scaffold. Furthermore, high-throughput screening of these derivatives against a panel of biological targets, guided by computational modeling and structure-activity relationship studies, will be crucial in identifying lead compounds for further preclinical development. The insights provided herein are intended to catalyze these efforts and unlock the full therapeutic potential of this promising molecular architecture.

References

-

[PTP1B inhibitory activities of bromophenol derivatives from algae]. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

-

Shi, D., Li, J., Jiang, B., Guo, S., Su, H., & Wang, T. (2012). Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties. Bioorganic & Medicinal Chemistry Letters, 22(8), 2827–2832. [Link]

-

Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. (2024). ACS Omega. [Link]

-

Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties. (n.d.). Europe PMC. Retrieved January 21, 2026, from [Link]

-

Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. (2024). ResearchGate. [Link]

-

Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. (2024). ACS Omega. [Link]

-

Li, J., Jiang, B., Wang, L. J., Wang, S. Y., Gu, C. L., Li, X. Q., Wang, B. C., Luo, J., Yang, M., Jin, S. H., & Shi, D. Y. (2017). Discovery and evaluation of the hybrid of bromophenol and saccharide as potent and selective protein tyrosine phosphatase 1B inhibitors. European Journal of Medicinal Chemistry, 135, 316–326. [Link]

-

Antimicrobial activity of brominated phenoxyphenols. Minimal inhibitory... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Wang, L. J., Wang, S. Y., Jiang, B., Wu, N., Li, X. Q., Wang, B. C., Luo, J., Yang, M., Jin, S. H., & Shi, D. Y. (2015). Design, Synthesis and Biological Evaluation of Novel Bromophenol Derivatives Incorporating Indolin-2-One Moiety as Potential Anticancer Agents. Marine Drugs, 13(5), 2731–2754. [Link]

-

Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. (2024). ACS Publications. [Link]

-

PTP1B inhibitors for diabesity: Discovery of new bromophenol derivatives using 3D QSAR and Molecular Docking study. (n.d.). RHAZES: Green and Applied Chemistry. Retrieved January 21, 2026, from [Link]

-

o-BROMOPHENOL. (n.d.). Organic Syntheses. Retrieved January 21, 2026, from [Link]

- PROCESS FOR ORTHO-BROMBING OF 2-SUBSTITUTED PHENOLES. (n.d.). Google Patents.

-

Hydroxymethylation. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

-

Formylation and bromination ortho to the hydroxy-group of 2-carbonylsubstituted phenols in the presence of titanium(VI)chloride. (1981). Journal of the Chemical Society, Perkin Transactions 1. [Link]

- Accelerated synthesis of substituted hydroxymethyl phenols. (n.d.). Google Patents.

-

Marine Bromophenol Derivatives as a Novel Class of Potent Small-Molecule STING Agonists. (2024). Marine Drugs. [Link]

-

Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. (2017). Molecules. [Link]

-

Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. (2018). Molecules. [Link]

-

Hydroxymethylation of 2-Methoxyphenol with Formaldehyde to Yield Vanillic Alcohols. (n.d.). Taylor & Francis. Retrieved January 21, 2026, from [Link]

-

Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. (2022). Molecules. [Link]

-

p-BROMOPHENOL. (n.d.). Organic Syntheses. Retrieved January 21, 2026, from [Link]

- Preparation method of 2-bromo-4-fluoro-6-methylphenol. (n.d.). Google Patents.

Sources

- 1. This compound | 28165-46-0 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. [PTP1B inhibitory activities of bromophenol derivatives from algae] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PlumX [plu.mx]

- 6. Discovery and evaluation of the hybrid of bromophenol and saccharide as potent and selective protein tyrosine phosphatase 1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Bromo-6-(hydroxymethyl)phenol: A Versatile Building Block in Modern Organic Synthesis

Abstract

In the landscape of modern drug discovery and complex molecule synthesis, the strategic selection of building blocks is paramount. 2-Bromo-6-(hydroxymethyl)phenol, a trifunctional aromatic compound, has emerged as a molecule of significant interest. Its unique arrangement of a phenolic hydroxyl group, a reactive bromine atom, and a versatile hydroxymethyl moiety offers a powerful platform for molecular diversification. This guide provides an in-depth analysis of the synthesis, properties, and reactivity of this compound, with a focus on its application as a strategic intermediate in the development of pharmaceuticals and other high-value chemical entities. We will explore key transformations, including palladium-catalyzed cross-coupling reactions, and provide field-proven insights into its handling and utilization.

Introduction: The Strategic Value of Trifunctional Scaffolds

The pursuit of novel therapeutic agents and functional materials necessitates the efficient construction of complex molecular architectures. Phenols are a recurring and vital motif in a vast number of natural products and blockbuster drugs.[1] Their ability to act as hydrogen bond donors and acceptors, coupled with the reactivity of the aromatic ring, makes them a cornerstone of medicinal chemistry.[1][2]

This compound (CAS No. 28165-46-0) presents a particularly compelling scaffold for several reasons[3]:

-

Orthogonal Reactivity: The three functional groups—hydroxyl, bromo, and hydroxymethyl—exhibit distinct and tunable reactivities. This allows for sequential and site-selective modifications, a crucial aspect of efficient synthetic planning.

-

Cross-Coupling Handle: The bromine atom serves as a prime handle for a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are fundamental to the construction of C-C and C-N bonds, respectively.[4]

-

Further Derivatization: The phenolic hydroxyl and primary alcohol functionalities provide avenues for etherification, esterification, and oxidation, enabling the introduction of diverse pharmacophores and the modulation of physicochemical properties.

This guide will serve as a comprehensive resource for researchers and drug development professionals, offering a detailed exploration of the potential held within this versatile building block.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a building block's properties is essential for its effective use.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 28165-46-0 | [5] |

| Molecular Formula | C₇H₇BrO₂ | [5] |

| Molecular Weight | 203.03 g/mol | [5] |

| Appearance | White crystalline solid | [3] |

| Storage | Sealed in dry, 2-8°C | [5] |

Spectroscopic Profile

While a comprehensive, publicly available spectral database for this compound is limited, we can predict its characteristic spectroscopic features based on the analysis of its functional groups and data from structurally similar compounds.

Predicted ¹H NMR (in CDCl₃):

-

Aromatic Protons (3H): The three protons on the aromatic ring will appear as a multiplet system, likely in the range of δ 6.8-7.5 ppm. The electron-donating hydroxyl group and electron-withdrawing bromine atom will influence their precise chemical shifts.

-

Hydroxymethyl Protons (2H): A singlet or a doublet (if coupled to the hydroxyl proton) for the -CH₂OH group is expected around δ 4.7 ppm.

-

Hydroxyl Protons (2H): Two broad singlets, one for the phenolic -OH and one for the alcoholic -OH, which are exchangeable with D₂O. Their chemical shifts can vary depending on concentration and solvent.

Predicted ¹³C NMR (in CDCl₃):

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the hydroxyl group will be the most downfield, while the carbon attached to the bromine will also be significantly shifted.

-

Hydroxymethyl Carbon (1C): A signal for the -CH₂OH carbon is anticipated in the region of δ 60-65 ppm.

Infrared (IR) Spectroscopy:

-

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydrogen-bonded hydroxyl groups of the phenol and alcohol.[6]

-

C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the hydroxymethyl group will be just below 3000 cm⁻¹.

-

C=C Stretching: Aromatic ring stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

-

C-O Stretching: A strong band in the 1000-1250 cm⁻¹ region is characteristic of the C-O stretching of the phenol and primary alcohol.[7]

-

C-Br Stretching: A peak in the lower frequency region, typically 500-600 cm⁻¹, can be attributed to the C-Br bond.

Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways, typically involving the functionalization of a more readily available starting material. A plausible and efficient route involves the ortho-formylation of 2-bromophenol followed by reduction of the resulting aldehyde.

Synthetic Pathway

Caption: Proposed synthetic route to this compound.

Experimental Protocol: A Representative Synthesis

This protocol is based on established methodologies for the ortho-formylation of phenols and subsequent reduction.[8]

Step 1: Synthesis of 3-Bromo-2-hydroxybenzaldehyde

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon), add anhydrous magnesium chloride and paraformaldehyde.

-

Solvent and Base: Add dry tetrahydrofuran (THF) followed by the dropwise addition of triethylamine.

-

Substrate Addition: Add 2-bromophenol dropwise to the stirred suspension.

-

Reaction: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, quench the reaction with dilute hydrochloric acid. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Dissolution: Dissolve the 3-Bromo-2-hydroxybenzaldehyde from Step 1 in a suitable solvent such as methanol or ethanol.

-

Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise.

-

Reaction: Allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).

-

Workup: Carefully quench the reaction with water and acidify with dilute HCl.

-

Extraction and Purification: Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The final product can be purified by recrystallization or column chromatography.

Reactivity and Application as a Building Block

The synthetic utility of this compound lies in the selective manipulation of its three functional groups.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds, which are crucial for the construction of many biologically active molecules.[9]

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound.

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

Causality Behind Experimental Choices:

-

Catalyst: A palladium(0) species is required. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf). The choice of ligand (e.g., phosphine-based ligands like SPhos or XPhos) is critical for catalyst stability and activity.

-

Base: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is necessary to activate the boronic acid for transmetalation to the palladium center.

-

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is commonly used to dissolve both the organic and inorganic reaction components.

This reaction enables the formation of C-N bonds, providing access to a wide range of arylamines, which are prevalent in pharmaceuticals.[4]

Caption: General scheme for the Buchwald-Hartwig amination.

Self-Validating Protocol Considerations:

-

Ligand Selection: The choice of phosphine ligand is crucial and depends on the nature of the amine and the aryl halide. Sterically hindered biarylphosphine ligands are often highly effective.

-

Base Choice: A strong, non-nucleophilic base like NaOt-Bu or K₃PO₄ is typically required to deprotonate the amine.

-

Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

Reactions of the Hydroxyl Groups

The phenolic and alcoholic hydroxyl groups offer further opportunities for derivatization.

Selective alkylation or arylation of the phenolic hydroxyl group can be achieved using appropriate electrophiles in the presence of a base. The Williamson ether synthesis is a classic example.

Workflow for Selective O-Alkylation:

Caption: Workflow for the O-alkylation of the phenolic hydroxyl group.

The greater acidity of the phenolic proton allows for its selective deprotonation over the alcoholic proton, enabling regioselective functionalization.

Intramolecular Cyclization: A Gateway to Heterocycles

The strategic positioning of the functional groups in derivatives of this compound can be exploited for the synthesis of heterocyclic scaffolds. For instance, after a Suzuki coupling to introduce an ortho-substituted aryl group, an intramolecular cyclization can lead to the formation of dibenzofurans, a privileged scaffold in medicinal chemistry.[10][11]

Application in Drug Discovery and Development: A Case Study Perspective

While direct examples of this compound in late-stage clinical candidates are not widely published, the utility of closely related building blocks is well-documented. For instance, the synthesis of Fesoterodine, a muscarinic receptor antagonist for the treatment of overactive bladder, utilizes a p-bromo-benzyloxy-phenyl derivative.[12] This highlights the value of brominated phenolic intermediates in accessing complex pharmaceutical targets.

The trifunctional nature of this compound makes it an ideal starting point for the construction of compound libraries for high-throughput screening. By varying the coupling partners in Suzuki and Buchwald-Hartwig reactions, and by derivatizing the hydroxyl groups, a vast chemical space can be rapidly explored.

Safety and Handling

As a responsible scientist, proper handling of all chemical reagents is of utmost importance.

Hazard Identification: [5]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures: [5]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion

This compound is a potent and versatile building block with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its trifunctional nature allows for a high degree of molecular diversification through well-established and reliable synthetic methodologies. While the full scope of its applications is still being explored, the principles outlined in this guide demonstrate its strategic value for the efficient construction of complex and biologically relevant molecules. As the demand for novel chemical entities continues to grow, the importance of such well-designed building blocks will undoubtedly increase.

References

- Accelerated synthesis of substituted hydroxymethyl phenols. (n.d.). Google Patents.

-

o-BROMOPHENOL. (n.d.). Organic Syntheses. Retrieved January 21, 2026, from [Link]

-

ortho-Formylation of phenols. (n.d.). Organic Syntheses. Retrieved January 21, 2026, from [Link]

-

Synthesis of 2 : 4 : 6-Trishydroxymethy&henol, etc. (n.d.). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

-

Synthesis of Dibenzofurans. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

-

Buchwald–Hartwig amination. (2023, December 28). In Wikipedia. Retrieved January 21, 2026, from [Link]

-

Phenol, 2-bromo-. (n.d.). National Institute of Standards and Technology. Retrieved January 21, 2026, from [Link]

-

Alami, M., & Provot, O. (2024). Recent advances in the synthesis of dibenzofurans. Organic & Biomolecular Chemistry, 22(7), 1323–1345. [Link]

- A shortened synthesis of substituted hydroxymethyl phenols. (n.d.). Google Patents.

-

Zhang, L., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Acta Pharmaceutica Sinica B, 12(3), 1035-1063. [Link]

-

Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. [Link]

-

Jana, S., & Guin, J. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(21), 5143. [Link]

-

Morken, J. P., et al. (2016). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Angewandte Chemie International Edition, 55(28), 8075-8079. [Link]

-

Dowling, D. P., et al. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry, 65(9), 6487-6510. [Link]

-

Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. (2022). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 999-1003. [Link]

-

Sokhraneva, M., et al. (2023). Obtaining substituted phenol derivatives with potential antimicrobial activity. Drug development & registration, 12(1), 69-77. [Link]

-

Dodani, S. C., et al. (2021). Biaryl bond formation through biocatalytic oxidative cross-coupling reactions. ChemRxiv. [Link]

-

Spectroscopy of Alcohols and Phenols. (2024, September 20). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

-

O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 28165-46-0 | Benchchem [benchchem.com]

- 4. Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 28165-46-0|this compound|BLD Pharm [bldpharm.com]

- 6. High-throughput Diversification of Complex Bioactive Molecules by Accelerated Synthesis in Microdroplets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]

- 12. EP1862449A1 - A shortened synthesis of substituted hydroxymethyl phenols - Google Patents [patents.google.com]

Safety, handling, and storage guidelines for 2-Bromo-6-(hydroxymethyl)phenol

An In-Depth Technical Guide to the Safety, Handling, and Storage of 2-Bromo-6-(hydroxymethyl)phenol

This guide provides comprehensive safety, handling, and storage information for this compound (CAS No. 28165-46-0), a compound utilized in specialized research and development applications. Given the limited availability of a complete Safety Data Sheet (SDS) for this specific molecule, this document synthesizes direct GHS data with established safety protocols for structurally analogous brominated and hydroxymethylated phenols. The principles outlined herein are grounded in established laboratory safety practices to ensure the well-being of researchers and maintain experimental integrity.

Understanding the Hazard Profile

This compound is a substituted phenol. The phenolic ring, combined with bromine and a hydroxymethyl group, dictates its reactivity and toxicological profile. The primary hazards associated with this compound are related to its irritant properties and potential for harm if ingested.

GHS Classification and Hazard Statements